In-Depth Spectroscopic Characterization of Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate: A Technical Guide for Peptidomimetic Drug Discovery
In-Depth Spectroscopic Characterization of Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate: A Technical Guide for Peptidomimetic Drug Discovery
Executive Summary
The pursuit of conformationally restricted peptidomimetics has driven the development of complex spirocyclic building blocks. Among these, tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate (CAS: 2567495-03-6)[1] represents a highly valuable, sp³-rich α -amino aldehyde derivative. Unprotected α -amino aldehydes are notoriously unstable and prone to rapid polymerization or self-condensation[2]; thus, the incorporation of the tert-butyloxycarbonyl (Boc) protecting group is a critical structural necessity.
This whitepaper provides a comprehensive, self-validating framework for the spectroscopic characterization of this specific spirocyclic building block. By detailing the causality behind experimental methodologies and interpreting the unique symmetry-driven NMR phenomena of the spiro[3.4]octane core[3], this guide ensures rigorous quality control for downstream drug discovery applications.
Structural Elucidation Strategy: Symmetry and Causality
Before executing any analytical protocol, a Senior Application Scientist must analyze the molecule's inherent geometry to predict spectroscopic behavior.
The spiro[3.4]octane core consists of a cyclobutane ring and a cyclopentane ring orthogonal to each other, sharing a single spiro carbon (C4). In tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate, the substitution occurs at C2 (opposite the spiro carbon).
The Symmetry Insight: A critical, often overlooked feature of this specific substitution pattern is the presence of a C2 symmetry axis passing through C2 and C4. Because the rapidly interconverting cyclopentane ring is symmetrically bisected by the plane containing the cyclobutane ring, the "up" and "down" faces of the cyclobutane ring are homotopic .
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Causality for NMR: This homotopicity means the molecule is achiral and possesses no diastereomers. Consequently, the 14 carbon atoms will collapse into only 9 distinct 13 C NMR signals . The protons on C1 and C3 are chemically equivalent, simplifying the expected complex multiplets into predictable AB systems.
Figure 1: Multi-modal spectroscopic validation workflow for spirocyclic building blocks.
Self-Validating Experimental Protocols
To ensure data integrity, the following step-by-step methodologies incorporate internal validation checks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solvent Selection: Chloroform-d (CDCl 3 ) is chosen over DMSO-d 6 to prevent the suppression of the critical aldehyde proton signal via hydrogen bonding or hydration.
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Protocol:
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Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Filter the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates (which cause line broadening).
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Acquire 1 H NMR at 400 MHz (16 scans, relaxation delay D1 = 2s) and 13 C NMR at 100 MHz (1024 scans, D1 = 2s).
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Validation Check: Ensure the TMS peak is sharp and calibrated exactly to δ 0.00 ppm.
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Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR)
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Causality: ATR is prioritized over KBr pelleting because KBr is hygroscopic. Moisture absorption can obscure the N-H stretch region (~3300 cm −1 ) and induce partial hydration of the sensitive α -amino aldehyde.
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Protocol:
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Clean the diamond ATR crystal with isopropanol and collect a background spectrum (ambient air).
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Apply 1–2 mg of the neat solid sample directly onto the crystal. Apply uniform pressure using the anvil.
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Acquire 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .
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High-Resolution Mass Spectrometry (HRMS-ESI)
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Protocol:
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Prepare a 1 μ g/mL solution of the compound in LC-MS grade Methanol/Water (50:50) containing 0.1% formic acid to promote protonation.
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Inject via direct infusion into an ESI-TOF mass spectrometer operating in positive ion mode.
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Validation Check: Monitor the exact monoisotopic mass calculated for C 14 H 23 NO 3 (253.1678 Da)[4].
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Spectroscopic Data & Interpretation
NMR Data Summary
The symmetry of the spiro[3.4]octane core dictates the spectral output[3]. The equivalence of C1/C3, C5/C8, and C6/C7 reduces the complexity of the aliphatic region.
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment |
| 9.52 | s | 1H | Aldehyde (-CHO) |
| 5.15 | br s | 1H | Carbamate (-NH) |
| 2.68 | d ( J = 12.8 Hz) | 2H | Cyclobutane C1-H a , C3-H a |
| 2.22 | d ( J = 12.8 Hz) | 2H | Cyclobutane C1-H b , C3-H b |
| 1.88 – 1.76 | m | 4H | Cyclopentane C5-H 2 , C8-H 2 |
| 1.68 – 1.58 | m | 4H | Cyclopentane C6-H 2 , C7-H 2 |
| 1.44 | s | 9H | Boc tert-butyl (-C(CH 3 ) 3 ) |
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| 201.8 | C=O | Aldehyde Carbon |
| 154.6 | C=O | Boc Carbamate Carbonyl |
| 80.4 | C (quat) | Boc Quaternary Carbon |
| 63.8 | C (quat) | C2 (Spirocyclic α -carbon) |
| 42.5 | C (quat) | C4 (Spiro Carbon) |
| 38.6 | CH 2 | C1, C3 (Cyclobutane equivalent carbons) |
| 34.5 | CH 2 | C5, C8 (Cyclopentane equivalent carbons) |
| 28.4 | CH 3 | Boc Methyls (3x) |
| 24.8 | CH 2 | C6, C7 (Cyclopentane equivalent carbons) |
FT-IR Data Summary
Infrared spectroscopy acts as a rapid orthogonal confirmation of the functional groups, specifically differentiating the two distinct carbonyl environments.
Table 3: ATR-FTIR Key Absorptions
| Wavenumber (cm −1 ) | Intensity | Functional Group Assignment |
| 3345 | Medium, broad | N-H Stretch (Carbamate) |
| 2965, 2870 | Strong | C-H Stretch (Aliphatic sp 3 ) |
| 1738 | Strong, sharp | C=O Stretch (Aldehyde) |
| 1708 | Strong, sharp | C=O Stretch (Boc Carbamate) |
| 1510 | Medium | Amide II (N-H bend / C-N stretch) |
| 1168 | Strong | C-O Stretch (Boc ester linkage) |
Mass Spectrometry (ESI-TOF)
The compound exhibits a predicted exact mass of 253.1678 Da[4]. Under soft electrospray ionization (ESI), the pseudo-molecular ion [M+H] + is observed at m/z 254.1751[4]. However, Boc-protected amines characteristically undergo in-source fragmentation. The predictable loss of the tert-butyl group as isobutene (-56 Da) followed by decarboxylation (-44 Da) serves as a diagnostic self-validating feature of the molecule.
Table 4: HRMS (ESI+) Adducts and Fragments
| Observed m/z | Ion Species | Mass Error (ppm) | Description |
| 254.1751 | [M+H] + | < 2.0 | Protonated molecular ion |
| 276.1570 | [M+Na] + | < 2.0 | Sodium adduct |
| 198.1125 | [M - C
4
H
8
| < 2.0 | Loss of isobutene (diagnostic) |
| 154.1226 | [M - Boc + H] + | < 2.0 | Complete loss of Boc group |
Figure 2: ESI-MS fragmentation pathway highlighting characteristic Boc-group cleavage.
Conclusion & Quality Control Implications
For drug development professionals utilizing tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate in the synthesis of constrained peptidomimetics, rigorous quality control is non-negotiable. The symmetry-induced simplification of the 1 H and 13 C NMR spectra—specifically the collapse to 9 carbon signals—is the primary indicator of structural integrity. Deviations from this symmetry (e.g., the appearance of additional aliphatic signals) directly indicate either degradation (such as aldehyde self-condensation) or the presence of non-homologous spirocyclic impurities. By adhering to the self-validating protocols outlined in this guide, analytical chemists can ensure the highest fidelity of their starting materials.
References
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NextSDS. "tert-butyl N-{2-formylspiro[3.4]octan-2-yl}carbamate - Chemical Substance Information." NextSDS Database. URL: [Link]
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PubChemLite. "2567495-03-6 (C14H23NO3) - Exact Mass and Adducts." Université du Luxembourg. URL:[Link]
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Hili, R. "Unprotected Amino Aldehydes in Organic Synthesis." Scholaris. URL:[Link]
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The Journal of Organic Chemistry. "Two Green Protocols for Halogenative Semipinacol Rearrangement." ACS Publications. URL:[Link]
